molecular formula C14H12FNO3 B7733795 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 6998-63-6

3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B7733795
CAS No.: 6998-63-6
M. Wt: 261.25 g/mol
InChI Key: FYQMEFAWDKZUJM-UHFFFAOYSA-N
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Description

3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of antiviral and anticancer therapeutics. This compound features a pyridin-2(1H)-one core, a privileged structure in pharmacology. Pyridin-2(1H)-one derivatives have been extensively investigated as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs). Molecular modeling studies show that these hybrids perform effectively by inhibiting the reverse transcriptase process, a crucial step in HIV replication . Research into second-generation pyridin-2(1H)-one hybrids, such as the pyridinone-UC781, has demonstrated activity against both wild-type and mutant strains of the virus, underscoring the therapeutic potential of this chemical class . The 4-fluorophenyl substitution on the nitrogen atom is a critical structural feature designed to enhance binding affinity and metabolic stability. Furthermore, the acetyl group at the 3-position provides a versatile handle for further synthetic modification, enabling the exploration of structure-activity relationships and the development of hybrid molecules with dual mechanisms of action. Compounds bearing a 4-fluorophenyl moiety and a heteroaromatic system have shown documented activity against key biological targets such as kinases. For instance, structurally related molecules have been identified as interactors with Mitogen-Activated Protein Kinase 14 (MAPK14/p38α), a kinase playing a vital role in cellular responses to stress and inflammation . This suggests potential research applications for this compound in the context of inflammation and oncology signaling pathways. Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex derivatives aimed at targeting a range of enzymes, including kinases and epigenetic regulators, which are often dysregulated in diseases like cancer .

Properties

IUPAC Name

3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-8-7-12(18)13(9(2)17)14(19)16(8)11-5-3-10(15)4-6-11/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQMEFAWDKZUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715891
Record name 3-Acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6998-63-6
Record name 3-Acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Sequence

A prominent route involves Suzuki-Miyaura cross-coupling to introduce the 4-fluorophenyl group to a pyridinone precursor. In a representative protocol:

  • Intermediate alkylation : 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is reacted with silver carbonate (Ag₂CO₃) in toluene at 110°C under dark conditions to form a methoxy-protected intermediate.

  • Cross-coupling : The intermediate undergoes Suzuki-Miyaura coupling with (4-fluorophenyl)boronic acid using PdCl₂(PPh₃)₂ and Na₂CO₃ in 1,4-dioxane/water at 90°C, achieving quantitative yield.

  • Demethylation : Aluminum chloride (AlCl₃) in dichloromethane selectively removes the methoxy group at room temperature, yielding the 4-hydroxy derivative.

Table 1: Reaction Conditions and Yields for Key Steps

StepReagents/CatalystsSolventTemperatureYield (%)
AlkylationAg₂CO₃Toluene110°C39–94
Suzuki CouplingPdCl₂(PPh₃)₂, Na₂CO₃1,4-Dioxane90°C100
DemethylationAlCl₃CH₂Cl₂RT45–74

Characterization Data

The final product is purified via silica gel chromatography (CHCl₃/MeOH) and characterized by:

  • ¹H NMR (DMSO-d₆) : δ 1.87 (s, 3H, CH₃), 1.96 (s, 3H, CH₃), 2.24 (s, 3H, CH₃), 5.32 (s, 2H, OCH₂), 7.25–7.75 (m, Ar-H), 11.11–11.27 (br, 1H, OH).

  • ESI-MS : m/z 339.1503 (M + H⁺), matching the molecular formula C₂₀H₂₀O₂N₂F.

Solvent-Free Synthesis Using Bifunctional Catalysts

Green Chemistry Approach

A solvent-free method employs rod-like Fe-based MOF@CuO nanocomposites (RL BF Fe-based MOF@CuO NC) to catalyze pyridinone formation. The protocol involves:

  • Multi-component reaction : Hydrazine hydrate, methyl cyanoacetate, malononitrile, and aromatic aldehydes are heated under reflux with 10 wt% catalyst.

  • Monitoring : Reaction progress is tracked via TLC, followed by catalyst filtration and product isolation via acetone evaporation.

Table 2: Advantages of Solvent-Free Catalysis

ParameterConventional MethodRL BF Fe-based MOF@CuO NC
Reaction Time6–12 hours1–2 hours
Solvent UseDichloromethane/THFNone
Catalyst RecoveryNot reusable95% retention after 5 runs

This method avoids toxic solvents and achieves yields comparable to traditional routes (75–92%).

Microwave-Assisted Claisen Condensation and Cyclization

Accelerated Intermediate Synthesis

Microwave irradiation enhances the Claisen condensation step for precursor synthesis:

  • Pyruvate formation : Aryl methyl ketones react with dimethyl oxalate in MeOH/MeONa under microwave irradiation (250 W, 5 min, 30°C).

  • Cyclization : The resultant pyruvate undergoes a three-component coupling with amines and aldehydes to form the pyridinone core.

Table 3: Microwave vs. Thermal Conditions

ConditionMicrowave ProtocolThermal Protocol
Time5 minutes2–4 hours
Yield85–94%70–88%
Purity>95%85–90%

Reductive Amination and Hydrogenation Strategies

Saturated Ring Derivatives

For analogs requiring reduced pyridine rings, Pearlman’s catalyst (Pd(OH)₂/C) enables high-pressure hydrogenation of dihydropyridine intermediates:

  • Hydrogenation : 20% Pd(OH)₂/C under 2.5 kgf/cm² H₂ pressure in THF/MeOH converts dihydropyridines to piperidine derivatives.

  • Functionalization : Subsequent alkylation with benzyl chlorides or Buchwald–Hartwig amination introduces side chains.

Challenges and Optimization Insights

Common Pitfalls

  • Demethylation Selectivity : AlCl₃ may over-dealkylate sensitive groups; methionine in methanesulfonic acid offers milder alternatives.

  • Catalyst Poisoning : Residual amines from coupling steps can deactivate Pd catalysts, necessitating rigorous purification.

Yield Improvement Strategies

  • Catalyst Screening : Pd(OAc)₂ with SPhos ligand increases cross-coupling efficiency to >95%.

  • Solvent Choice : 1,4-Dioxane/water mixtures improve boronic acid solubility versus pure THF .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: The acetyl group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Pyridine, sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid, acetic acid.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Condensation Products: Imines, hydrazones.

Scientific Research Applications

The compound features a pyridine ring substituted with an acetyl group, a hydroxy group, and a fluorophenyl moiety. This unique structure contributes to its biological activity and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one as an anticancer agent. For instance, research indicates that derivatives of this compound can inhibit carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. Specifically, certain derivatives exhibited sub-micromolar inhibitory activity against CA IX and CA XII isoforms, suggesting their potential as therapeutic agents in cancer treatment .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes linked to various diseases. The acetyl derivative demonstrated significant inhibitory effects on human carbonic anhydrases, which play critical roles in physiological processes such as respiration and acid-base balance. The structure-activity relationship studies suggest that modifications to the pyridine ring can enhance inhibitory potency .

Synthesis of Novel Derivatives

This compound serves as a precursor for synthesizing novel compounds with enhanced biological activities. Researchers have utilized this compound to develop new classes of chalcones and coumarins, expanding the library of potential pharmaceuticals .

Pharmacological Studies

Pharmacological investigations have revealed that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. The presence of the hydroxy group is thought to contribute to these effects by modulating inflammatory pathways .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of various pyridine derivatives, this compound was found to significantly inhibit the growth of cancer cell lines at low concentrations. The mechanism was attributed to its ability to inhibit CA IX, which is often overexpressed in tumors .

Case Study 2: Enzyme Inhibition Profile

A detailed enzymatic assay demonstrated that this compound effectively inhibited CA XII with an inhibition constant (KI) of approximately 0.68 µM. This finding positions it as a lead compound for further development into therapeutic agents targeting CA-related pathologies .

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The acetyl and hydroxy groups can form hydrogen bonds with active site residues, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyridin-2(1H)-One Derivatives

Structural and Functional Modifications

Pyridin-2(1H)-one derivatives are tailored for diverse biological applications by modifying substituents at C-1, C-3, and C-4. Below is a comparative analysis:

Impact of Substituents on Activity

C-1 Modifications
  • 4-Fluorophenyl vs. Aryl Groups: The 4-fluorophenyl group in the target compound enhances lipophilicity compared to unsubstituted analogs, improving membrane permeability in phytotoxic assays .
C-3 Modifications
  • Acetyl vs. Trifluoromethyl : The acetyl group in the target compound provides moderate electron-withdrawing effects, while trifluoromethyl groups (e.g., in 4-trifluoromethyl derivatives) increase lipophilicity and metabolic stability, as seen in analgesic studies .
  • Nitro or Polar Groups: HIV-1 inhibitors like pyridinone-UC781 use nitro groups at C-3 for enhanced binding to reverse transcriptase, a feature absent in the target compound .
C-6 Modifications
  • Methyl vs. Phenyl : The methyl group at C-6 in the target compound contributes to steric hindrance, whereas phenyl or furan-2-yl groups (e.g., 4q in ) may expand π-π stacking interactions in antiviral or analgesic contexts .

Biological Activity

3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one, also known by its CAS number 6998-63-6, is a compound of interest due to its potential biological activities. This article reviews its antibacterial, antifungal, and anticancer properties based on various studies.

  • Molecular Formula : C₁₄H₁₂FNO₃
  • Molecular Weight : 261.25 g/mol
  • LogP : 2.19 (indicating moderate lipophilicity)

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosaNot specified
Klebsiella pneumoniaeNot specified

The compound showed complete inhibition of bacterial growth within 8 hours for both S. aureus and E. coli at the aforementioned concentrations .

Antifungal Activity

In addition to its antibacterial properties, this compound has been tested for antifungal activity against several fungal strains. The results indicate that it possesses moderate antifungal effects, although specific MIC values were not detailed in the available literature.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly against breast cancer cell lines such as MCF-7.

Key Findings

  • Cytotoxicity : The compound exhibited significant cytotoxic effects with an IC₅₀ value of approximately 225 µM against MCF-7 cells.
  • Mechanism of Action : It was observed that treatment with this compound led to increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and potential apoptosis induction .

Case Studies and Research Findings

  • Study on Antibacterial Properties :
    • A comprehensive study evaluated the antibacterial effects of various pyridine derivatives, including our compound. It was found that substitutions on the phenyl ring significantly influenced antibacterial efficacy .
  • Anticancer Mechanism :
    • In vitro studies demonstrated that treatment with this compound resulted in a notable increase in cells arrested in the S phase of the cell cycle, suggesting that it may inhibit DNA synthesis and promote apoptosis in cancer cells .

Q & A

Q. What are the key synthetic routes for 3-acetyl-1-(4-fluorophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with the formation of the pyridinone core. For example:

  • Core formation : Hydrolysis of ester derivatives (e.g., ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) under acidic reflux conditions (1 N HCl, 72 hours) to yield the pyridinone scaffold .
  • Substituent introduction : Acetylation at C-3 via formylation using triethyl orthoformate and aniline in DMF/AcOH (130°C, 1 hour) , followed by fluorophenyl group incorporation via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura with 4-fluorophenylboronic acid) .
  • Purification : Recrystallization (methanol-diethyl ether) or column chromatography to isolate the final product. Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituents (e.g., acetyl, fluorophenyl) and confirm regiochemistry .
    • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C15_{15}H14_{14}FNO3_3) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular O–H···O and N–H···O interactions stabilize the crystal lattice .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELXL be employed to address twinning or disorder in the crystal lattice?

  • Challenges : Twinning (common in pyridinones due to planar structures) and disorder in flexible groups (e.g., acetyl) complicate refinement.
  • Solutions :
    • SHELXL tools : Use TWIN and BASF commands to model twinning. For disorder, apply PART and SUMP constraints to partition occupancy .
    • Hydrogen bonding : Analyze O–H···O interactions (2.61–2.83 Å) to validate packing .

Q. How do structural modifications at the C-3 acetyl group influence the compound's biological activity, particularly in enzyme inhibition?

  • Case study : Replacing the acetyl group with a nitro group (as in HIV-1 reverse transcriptase inhibitors) enhances π-stacking with aromatic residues in the enzyme's active site .
  • Methodology :
    • Molecular docking : Compare binding affinities of derivatives using software like AutoDock.
    • Bioassays : Measure IC50_{50} values against target enzymes (e.g., HIV-1 RT) to correlate structure-activity relationships (SAR) .

Q. What strategies can mitigate discrepancies between computational predictions and experimental data in SAR studies for this compound?

  • Validation steps :
    • Crystallographic benchmarking : Align docking poses with X-ray structures of enzyme-ligand complexes .
    • Dynamic simulations : Perform molecular dynamics (MD) to assess stability of predicted binding modes.
    • Data reconciliation : Adjust force field parameters (e.g., partial charges for fluorine) to better match experimental inhibition kinetics .

Q. How does the fluorophenyl moiety influence solubility and bioavailability, and what formulation strategies can enhance its pharmacokinetic profile?

  • Solubility : The 4-fluorophenyl group increases hydrophobicity, reducing aqueous solubility.
  • Strategies :
    • Co-crystallization : Use hydrophilic co-formers (e.g., cyclodextrins) to improve dissolution .
    • Prodrug design : Introduce phosphate esters at the hydroxyl group for enhanced absorption .

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